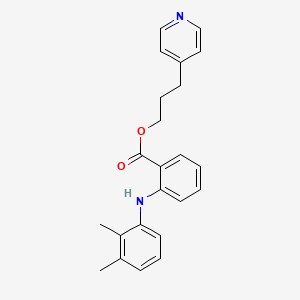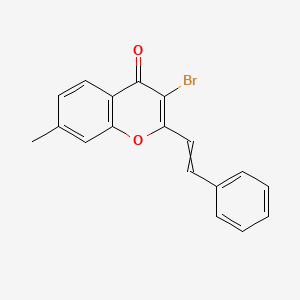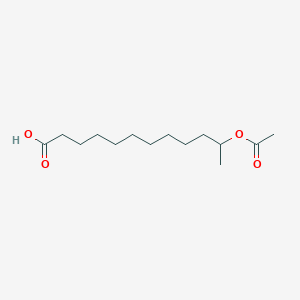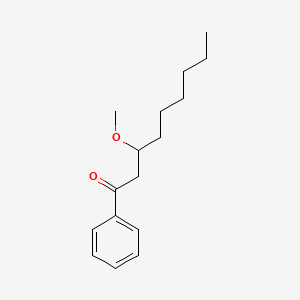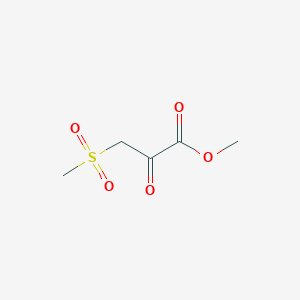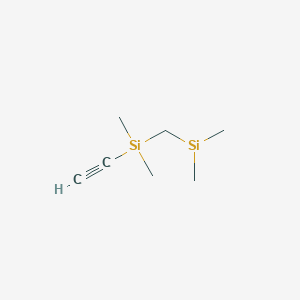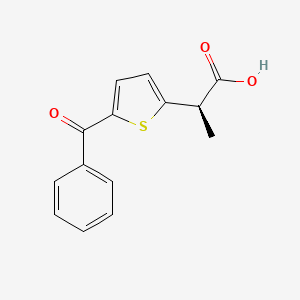
(R)-Tiaprofenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule, meaning it has two enantiomers, and the ®-enantiomer is the active form. This compound is commonly used in the treatment of conditions such as arthritis and other musculoskeletal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiaprofenic acid typically involves the resolution of racemic tiaprofenic acid or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic tiaprofenic acid using chiral resolving agents. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral auxiliaries to produce the ®-enantiomer directly.
Industrial Production Methods
Industrial production of ®-Tiaprofenic acid often involves large-scale resolution processes or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of chiral catalysts or resolving agents. The industrial processes are optimized to ensure high yield and purity of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Tiaprofenic acid can produce carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Tiaprofenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the development of new NSAIDs and in clinical studies of pain and inflammation management.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
®-Tiaprofenic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX and reduces pain and inflammation.
Naproxen: A similar NSAID with a longer duration of action.
Ketoprofen: An NSAID with similar anti-inflammatory properties.
Uniqueness
®-Tiaprofenic acid is unique in its chiral nature and the specific inhibition of COX enzymes. Its ®-enantiomer is the active form, which distinguishes it from other NSAIDs that may not have chiral centers or may use different mechanisms of action.
Properties
CAS No. |
103667-49-8 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(2R)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
GUHPRPJDBZHYCJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


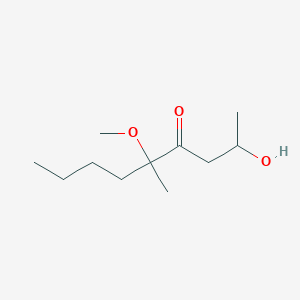
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)

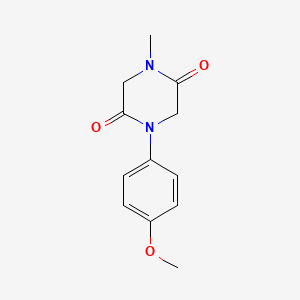
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
